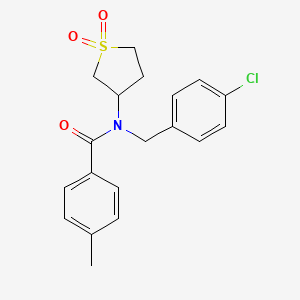
3-methoxyphenyl N,N-diphenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxyphenyl N,N-diphenylcarbamate is an organic compound characterized by the presence of a carbamate group attached to a 3-methoxyphenyl ring and two phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxyphenyl N,N-diphenylcarbamate typically involves the reaction of 3-methoxyphenol with diphenylcarbamoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature. The general reaction scheme is as follows:
3-Methoxyphenol+Diphenylcarbamoyl chloride→3-Methoxyphenyl N,N-diphenylcarbamate+HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions may target the carbamate group, potentially converting it into an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, and halogens (Cl₂, Br₂) in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-Methoxyphenyl N,N-diphenylcarbamate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows it to participate in various chemical transformations, making it valuable in synthetic chemistry.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving carbamate groups. It may also serve as a model compound in studies of metabolic pathways involving carbamates.
Industry: In the industrial sector, this compound can be used in the formulation of specialty chemicals, including coatings, adhesives, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism by which 3-methoxyphenyl N,N-diphenylcarbamate exerts its effects typically involves interactions with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition or modification of enzyme activity. The methoxy and phenyl groups may also contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Ethyl N,N-diphenylcarbamate: Similar structure but with an ethyl group instead of a methoxyphenyl group.
Methyl N,N-diphenylcarbamate: Contains a methyl group instead of a methoxyphenyl group.
Phenyl N,N-diphenylcarbamate: Lacks the methoxy group, having only phenyl groups attached to the carbamate.
Uniqueness: 3-Methoxyphenyl N,N-diphenylcarbamate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This functional group can enhance the compound’s solubility and modify its electronic properties, making it distinct from other carbamate derivatives.
Propiedades
Fórmula molecular |
C20H17NO3 |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
(3-methoxyphenyl) N,N-diphenylcarbamate |
InChI |
InChI=1S/C20H17NO3/c1-23-18-13-8-14-19(15-18)24-20(22)21(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-15H,1H3 |
Clave InChI |
XMEGTRHABAISBF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC=C1)OC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3-Fluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B12132807.png)
![4-{[(2Z)-5,5-dioxido-3-[4-(trifluoromethoxy)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid](/img/structure/B12132811.png)
![1'-[3-(dimethylamino)propyl]-3'-[(4-ethoxyphenyl)carbonyl]-4'-hydroxy-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12132820.png)

![prop-2-en-1-yl 3-[(5E)-4-oxo-5-{4-oxo-3-[3-oxo-3-(prop-2-en-1-yloxy)propyl]-2-thioxo-1,3-thiazolidin-5-ylidene}-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B12132826.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12132828.png)
![2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B12132835.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12132841.png)
![4-methoxy-9-(4-methoxyphenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane]](/img/structure/B12132842.png)



![2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12132864.png)

